3-Amino-1-phenylbutane-1,4-diol
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Amino-1-phenylbutane-1,4-diol is the enzyme transaminase . Transaminases are a group of enzymes that catalyze the transfer of an amino group from one molecule to another, playing a crucial role in the metabolism of amino acids .
Mode of Action
This compound interacts with its target, the transaminase, in a process known as transamination . In this process, the compound is transformed into pyruvate, which is then further metabolized by a pyruvate decarboxylase (PDC) into acetaldehyde and CO2 .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transamination of the compound to pyruvate, followed by the decarboxylation of pyruvate to acetaldehyde and CO2 . This pathway is part of the broader amino acid metabolism, and the downstream effects include the production of volatile compounds such as acetaldehyde and CO2 .
Pharmacokinetics
Given its transformation into pyruvate and subsequent metabolism into acetaldehyde and co2, it can be inferred that the compound is likely to be well-absorbed and metabolized in the body .
Result of Action
The molecular and cellular effects of this compound’s action involve the transformation of the compound into pyruvate and the subsequent production of acetaldehyde and CO2 . These transformations are facilitated by the enzymes transaminase and PDC, respectively .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH conditions can affect the activity of the transaminase and PDC enzymes . Additionally, temperature can also impact the reaction conversion and yield . In the case of this compound, it was found that a temperature of 30 °C led to the best process metrics .
Biochemical Analysis
Biochemical Properties
3-Amino-1-phenylbutane-1,4-diol plays a significant role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as transaminases and pyruvate decarboxylase. These enzymes facilitate the conversion of 4-phenyl-2-butanone and L-alanine to this compound through a multi-enzymatic cascade system . The interaction with transaminases from Chromobacterium violaceum and Vibrio fluvialis enhances the synthesis process, leading to high yields and selectivity for the (S)-enantiomer of this compound .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of chiral amines, which are crucial intermediates in pharmaceutical synthesis . The compound’s interaction with transaminases and pyruvate decarboxylase leads to the production of acetaldehyde and carbon dioxide, which are essential for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with transaminases and pyruvate decarboxylase. The compound binds to the active sites of these enzymes, facilitating the conversion of substrates to products. The transaminase catalyzes the transfer of an amino group from L-alanine to 4-phenyl-2-butanone, forming this compound. Pyruvate decarboxylase then converts the by-product pyruvate into acetaldehyde and carbon dioxide, driving the reaction forward .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that maintaining a temperature of 30°C and a 20-fold excess of alanine leads to optimal reaction conditions, resulting in high yields and selectivity
Metabolic Pathways
This compound is involved in metabolic pathways that include the interaction with transaminases and pyruvate decarboxylase. These enzymes facilitate the conversion of substrates to products, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of chiral amines highlights its importance in pharmaceutical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenylbutane-1,4-diol can be achieved through various methods. One notable approach involves the use of a multi-enzymatic cascade system. This method employs transaminases from Chromobacterium violaceum and Vibrio fluvialis, coupled with pyruvate decarboxylase, to achieve high yields and selectivity . The reaction conditions typically involve a temperature of 30°C and a 20-fold excess of alanine, resulting in yields higher than 60% and an enantiomeric excess of around 90% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biocatalytic processes, such as the one mentioned above, is a promising approach due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenylbutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides and bases .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
3-Amino-1-phenylbutane-1,4-diol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the amino and phenyl groups.
3-Amino-1-phenylbutane: Similar structure but without the hydroxyl groups at positions 1 and 4.
Uniqueness
3-Amino-1-phenylbutane-1,4-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various applications, particularly in the synthesis of chiral amines and the study of enzyme-catalyzed reactions .
Properties
IUPAC Name |
3-amino-1-phenylbutane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-9(7-12)6-10(13)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQOCBCVBZQPAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CO)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research paper focuses on synthesizing chiral amino alcohols from L-Serine. How is (1S,3R)-3-Amino-1-phenylbutane-1,4-diol specifically synthesized using this method?
A1: The paper details the synthesis of various chiral amino alcohols, including (1S,3R)-3-Amino-1-phenylbutane-1,4-diol. The researchers achieved this through the following steps:
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